N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-13-8-9-17(10-14(13)2)26-12-16(11-20(26)27)25-23(29)22(28)21-15(3)24-19-7-5-4-6-18(19)21/h4-10,16,24H,11-12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZNGRGDNKFUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound with a complex structure that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, an indole moiety, and an acetamide functional group. Its molecular formula is , and it has a molecular weight of 348.42 g/mol. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with diseases such as cancer or neurodegenerative disorders. For instance, it could potentially inhibit proteases or kinases that play critical roles in cell signaling and proliferation.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters. This modulation can lead to altered calcium ion levels within cells, affecting numerous physiological processes .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : It has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in cellular models.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The study found that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Calculated based on structural formulas.
Research Findings and Implications
- Structural Determinants: Electron-donating groups (e.g., methoxy) improve solubility but may reduce blood-brain barrier penetration .
- Thermal Stability: High melting points in chromenone derivatives (e.g., 302–304°C) suggest that the target compound may exhibit similar stability due to aromatic stacking .
- Synthetic Methods : Crystallographic tools like SHELX () are critical for resolving complex heterocyclic structures, though direct data on the target compound’s crystallization is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
